
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, commonly known as MTPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MTPP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Aplicaciones Científicas De Investigación
Akt Inhibitors for Cancer Therapy
This compound has been identified as a potential Akt inhibitor . Akt, also known as protein kinase B, is a critical enzyme involved in the PI3K/AKT/mTOR signaling pathway, which plays a significant role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is commonly associated with cancer. Inhibitors targeting Akt can potentially treat various cancers by inducing apoptosis in tumor cells and inhibiting tumor growth.
Antitumor Agents
The structural motif of 1,2,4-oxadiazole is known for its antitumor properties . Compounds containing this moiety can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. This makes them promising candidates for the development of new antitumor agents.
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor for synthesizing a range of novel heterocyclic compounds with potential biological activities . These derivatives can be designed and evaluated for various pharmacological activities, including their potential as anticancer agents.
Microwave-Assisted Synthesis
The compound can be used in microwave-assisted synthesis methods to prepare derivatives efficiently . This technique often reduces reaction times significantly, which is advantageous for medicinal chemistry and drug discovery applications.
Schiff Base Derivatives
It can be utilized to synthesize Schiff base derivatives of 1,3,4-thiadiazole . Schiff bases are known for their diverse biological properties, including antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumor activities.
Pharmacological Activities
Due to the presence of the 1,3,4-thiadiazole nucleus, which exhibits a wide range of biological activities, the compound can be explored for its potential in various pharmacological applications . These include antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, and antipsychotic activities.
Bioisostere of Pyrimidine
The thiadiazole ring in the compound is a bioisostere of pyrimidine, which is part of the skeleton of three nucleic bases . This feature allows the compound to interfere with DNA replication, making it a candidate for developing drugs that target bacterial and cancer cell replication.
Chemical Properties and Toxicity Studies
Lastly, the compound’s detailed chemical properties and toxicity can be studied to understand its behavior in biological systems and its safety profile . This information is crucial for advancing the compound from the research phase to potential clinical applications.
Propiedades
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-20-10-6-4-9(5-7-10)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUUGWPGPFUZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


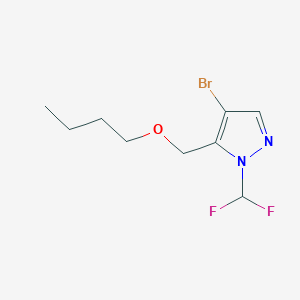

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)
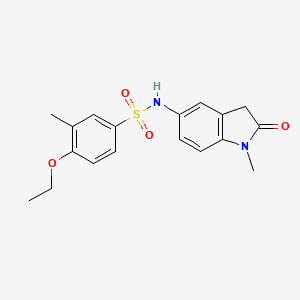
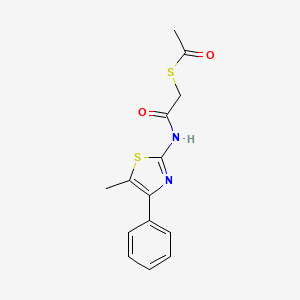
![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)
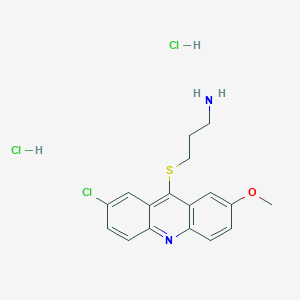
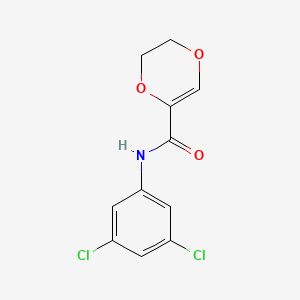
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)

